2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide
Description
2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide is a synthetic α-thioamide derivative characterized by a central propanamide backbone substituted with a 4-chlorophenylthio group at the α-carbon and a 2-methoxyethylamine moiety at the amide nitrogen. The 4-chlorophenylthio group introduces electron-withdrawing and hydrophobic properties, while the 2-methoxyethyl chain enhances solubility in polar solvents, distinguishing it from simpler alkyl or aryl-substituted analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-9(12(15)14-7-8-16-2)17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSAHKBJRPBJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Chlorothiophenol
A seminal method involves reacting 4-chlorothiophenol with 2-bromopropanoic acid under basic conditions. In a representative procedure:
- 4-Chlorothiophenol (1.0 equiv) is dissolved in dimethylformamide (DMF) .
- Potassium carbonate (2.5 equiv) is added to deprotonate the thiol.
- 2-Bromopropanoic acid (1.1 equiv) is introduced dropwise at 0–5°C , followed by stirring at 25°C for 12 hours .
- The mixture is quenched with ice water, and the product extracted with ethyl acetate .
This method yields 2-(4-chlorophenylthio)propanoic acid in 78–82% yield after recrystallization from hexane/ethyl acetate (3:1) .
Alternative Electrophiles: Chloroacetyl Chloride Route
Adapting methodologies from, chloroacetyl chloride can serve as an electrophile.
- 4-Chlorothiophenol reacts with chloroacetyl chloride in dichloromethane using aluminium chloride as a Lewis acid.
- Reduction of the intermediate 2-(4-chlorophenylthio)acetyl chloride with triethylsilane/BF3-etherate yields the propanoic acid derivative.
Key Data:
| Electrophile | Base/Lewis Acid | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Bromopropanoic acid | K2CO3 | DMF | 25°C | 82 |
| Chloroacetyl chloride | AlCl3 | CH2Cl2 | 0–25°C | 75 |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The 2-(4-chlorophenylthio)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
- The acid (1.0 equiv) is dissolved in tetrahydrofuran (THF) .
- EDC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C , followed by stirring for 30 minutes .
- 2-Methoxyethylamine (1.5 equiv) is introduced, and the reaction proceeds at 25°C for 6 hours .
- Purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1 ) affords the amide in 85% yield .
Schlenk Technique for Moisture-Sensitive Conditions
For oxygen-sensitive amines, the reaction is conducted under nitrogen using N,N-diisopropylethylamine (DIPEA) as a base:
- 2-(4-Chlorophenylthio)propanoic acid and 2-methoxyethylamine are combined in 1,4-dioxane .
- DIPEA (2.0 equiv) is added, followed by HATU (1.1 equiv) .
- After 3 hours at 50°C , the product is isolated in 88% yield .
Optimization Insight:
- HATU outperforms EDC in polar aprotic solvents (e.g., DMF ) due to enhanced activation kinetics.
- Excess amine (1.5–2.0 equiv) minimizes dimerization side products.
One-Pot Synthesis: Integrating Thioether and Amide Formation
A streamlined approach combines thioether formation and amidation in a single reactor:
- 4-Chlorothiophenol , 2-bromopropanoic acid , and K2CO3 react in acetonitrile at reflux for 8 hours .
- Without isolation, 2-methoxyethylamine and HATU are added directly.
- The mixture is stirred at 50°C for 4 hours , yielding the target compound in 70% overall yield .
Advantages:
- Eliminates intermediate purification steps.
- Reduces solvent consumption by 40% compared to stepwise synthesis.
Scalability and Industrial Adaptations
Continuous Flow Reactor Design
Pilot-scale studies using microreactor technology demonstrate:
Green Chemistry Metrics
- E-factor : 8.2 (traditional batch) vs. 3.5 (flow system).
- Solvent Recovery : 90% of DMF recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenylthio group can form specific interactions with the active sites of enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Sulfur-Containing Propanamides
- N-4'-Methylphenyl-2-(4-methoxybenzenethio)propanamide (25) (): Structure: Features a 4-methoxybenzenethio group and a 4-methylphenyl amide substituent. Synthesis: Prepared via nucleophilic substitution of N-4'-methylphenyl-2-chloropropanamide with 4-methoxybenzenethiol in ethanol . Properties: Melting point 101–102°C; elemental analysis aligns with theoretical values (C: 67.74%, H: 6.35%) .
Chlorophenyl-Substituted Derivatives
- N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) (): Structure: Contains a sulfonyl group (electron-withdrawing) instead of a thioether, with a 4-fluorobenzyl amide. Synthesis: Oxidized from a thioether precursor using m-chloroperoxybenzoic acid .
- 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (): Structure: Replaces the thioether with a phenoxy group and incorporates dichlorophenyl substituents. The additional chlorine atoms increase molecular weight (358.65 g/mol) and hydrophobicity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula C12H15ClNO2S.
Key Observations :
- The target compound’s methoxyethyl group likely improves solubility compared to analogs with simple aryl amides (e.g., compound 25).
- Sulfonyl-containing derivatives (e.g., 21b) exhibit higher molecular weights and polarity than thioether analogs.
Biological Activity
2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of amides that have been studied for their interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanism of action, related studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 357212-01-2
This compound features a chlorophenylthio group and a methoxyethyl moiety, which are crucial for its biological activity.
The biological activity of this compound is hypothesized to stem from its structural similarities to known bioactive compounds, particularly indole derivatives. These compounds often exhibit a wide range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
The mechanism may involve the binding of the compound to specific receptors or enzymes, leading to modulation of their activity. For instance, it may inhibit certain enzyme pathways or alter cellular signaling processes, which can result in therapeutic effects against various diseases.
Anticancer Activity
Research has indicated that similar compounds exhibit significant anticancer properties. For example, studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The potential anticancer effects of this compound are currently under investigation.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound could also be effective against pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of compounds related to this compound:
- Antiviral Studies : Research has shown that compounds with similar thioether groups can inhibit viral replication in vitro. The proposed mechanism involves interference with viral entry or replication processes.
- Inflammation Models : In vivo studies using animal models have indicated that related compounds can reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases.
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes (e.g., cyclooxygenase) by structurally similar compounds have provided insights into their anti-inflammatory properties.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Inhibition of cell proliferation |
| Antimicrobial | Thioether-containing compounds | Efficacy against Gram-positive bacteria |
| Anti-inflammatory | Phenolic compounds | Reduction in cytokine levels |
| Antiviral | Similar thioether analogs | Inhibition of viral replication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
